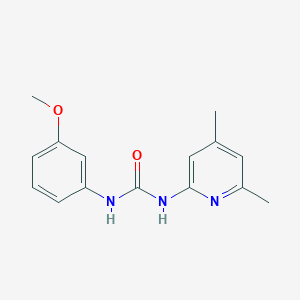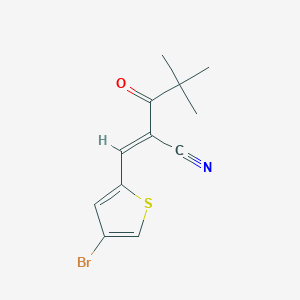![molecular formula C18H13NO3 B5435710 2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol](/img/structure/B5435710.png)
2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol, also known as BDQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDQ is a member of the quinoline family and is characterized by its unique chemical structure. In
作用機序
The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of mycobacterial ATP synthase, which is essential for the survival of the tuberculosis bacterium. This compound binds to the c-ring of ATP synthase and disrupts its function, leading to the death of the bacterium.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of mycobacteria, reduce inflammation, and modulate the immune response. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has several advantages for lab experiments. It has a high potency against drug-resistant strains of tuberculosis, making it a valuable tool for studying this disease. This compound also has a low toxicity profile, making it safe for use in animal studies. However, this compound is a complex molecule that requires careful handling and storage, and its synthesis is time-consuming and expensive.
将来の方向性
There are several future directions for the study of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol. One direction is to further explore its potential use in the treatment of tuberculosis. Another direction is to investigate its potential use in the treatment of other infectious diseases. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and to optimize its synthesis and formulation for clinical use.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in the treatment of tuberculosis. Its unique chemical structure and mechanism of action make it a valuable tool for the study of infectious diseases. While there are limitations to its use in lab experiments, the future directions for the study of this compound are promising, and further research is needed to fully realize its potential.
合成法
The synthesis of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol is a complex process that involves several steps. The first step involves the synthesis of 2-(1,3-benzodioxol-5-yl)acetaldehyde, which is then reacted with 8-hydroxyquinoline to produce this compound. The synthesis of this compound requires several reagents and solvents, and the reaction conditions must be carefully controlled to ensure the purity of the final product.
科学的研究の応用
2-[2-(1,3-benzodioxol-5-yl)vinyl]-8-quinolinol has shown promising results in a variety of scientific research applications. It has been extensively studied for its potential use in the treatment of tuberculosis, a serious infectious disease that affects millions of people worldwide. This compound has been shown to be effective against drug-resistant strains of tuberculosis, making it a valuable tool in the fight against this disease.
特性
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-15-3-1-2-13-6-8-14(19-18(13)15)7-4-12-5-9-16-17(10-12)22-11-21-16/h1-10,20H,11H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRXQRJDXQJFIS-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4H-pyran-4-one](/img/structure/B5435644.png)
![4-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B5435646.png)
![4-[((2R,5S)-5-{[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]morpholine](/img/structure/B5435653.png)

![2-[1-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidin-3-yl]propan-2-ol](/img/structure/B5435666.png)
![7-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5435667.png)

![4-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5435692.png)
![5'-methyl-1-[3-(1H-tetrazol-5-yl)propyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5435695.png)

![6-(1,3-benzodioxol-5-yl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5435709.png)
![2-[2-(5-bromo-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5435711.png)
![N-(4-fluorophenyl)-2-{3-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5435717.png)